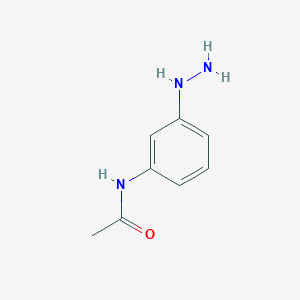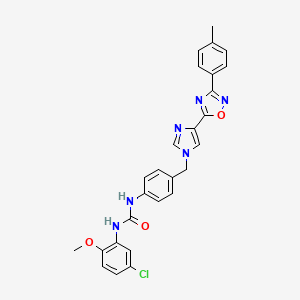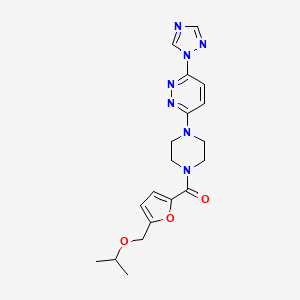
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-(isopropoxymethyl)furan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-(isopropoxymethyl)furan-2-yl)methanone is a useful research compound. Its molecular formula is C19H23N7O3 and its molecular weight is 397.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
- A study by Koza et al. (2013) focuses on the synthesis of a novel class of compounds, including those related to the target chemical, demonstrating their potential in the development of new pharmaceuticals (Koza et al., 2013).
- Another research by Vu et al. (2004) discusses piperazine derivatives of 2-furanyl[1,2,4]triazolo[1,5-a][1,3,5]triazine, showcasing their potency and selectivity as adenosine A2a receptor antagonists, which could be relevant for the target compound's pharmacological profile (Vu et al., 2004).
Antiviral and Antimicrobial Properties
- Sallam et al. (2021) synthesized pyridazine analogs, including compounds structurally related to the target molecule, and evaluated their molecular structures, which could be pivotal in understanding their antiviral and antimicrobial activities (Sallam et al., 2021).
- The work of Bektaş et al. (2007) on the synthesis and antimicrobial activities of 1,2,4-triazole derivatives highlights the potential for such compounds to exhibit antimicrobial properties, which could be applicable to the chemical (Bektaş et al., 2007).
Potential in Treating Neurological Disorders
- Research by Swanson et al. (2009) on histamine H(3) receptor antagonists includes compounds with similarities to the target chemical, indicating potential applications in treating neurological disorders (Swanson et al., 2009).
- Raviña et al. (2000) studied butyrophenones with affinity for various dopamine and serotonin receptors, which could be relevant for understanding the neurological impact of the target chemical (Raviña et al., 2000).
properties
IUPAC Name |
[5-(propan-2-yloxymethyl)furan-2-yl]-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O3/c1-14(2)28-11-15-3-4-16(29-15)19(27)25-9-7-24(8-10-25)17-5-6-18(23-22-17)26-13-20-12-21-26/h3-6,12-14H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNRDECLQWKJPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=CC=C(O1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2836872.png)
![N'-[2-(4-phenylpiperazin-1-yl)ethyl]-N-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2836873.png)
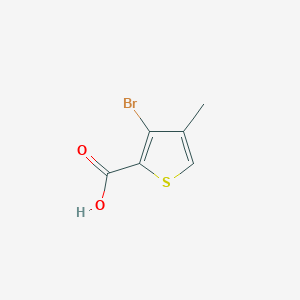
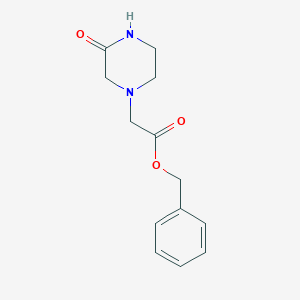
![N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-3-methoxybenzamide](/img/structure/B2836883.png)
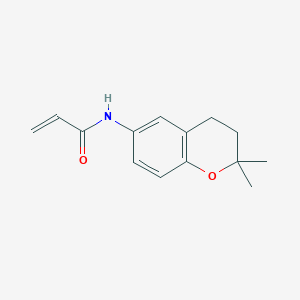

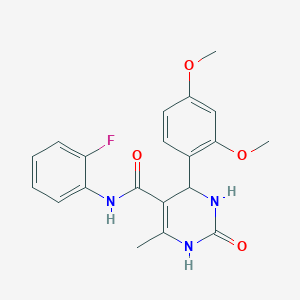
![3-[5-amino-2-(propan-2-yl)-1H-benzimidazol-1-yl]propan-1-ol](/img/structure/B2836888.png)
![2-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2836889.png)
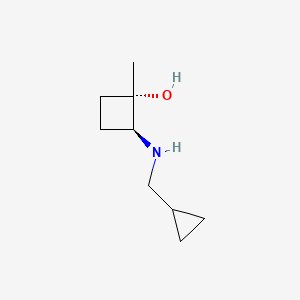
![4-chloro-N-{2-[2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanoyl)hydrazino]-2-oxoethyl}benzenecarboxamide](/img/structure/B2836893.png)
